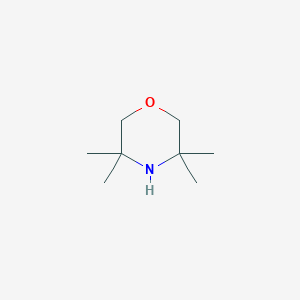
trans-2-(Dimethylamino)cyclohexanol
Übersicht
Beschreibung
“trans-2-(Dimethylamino)cyclohexanol” is a chemical compound with the molecular formula C8H17NO . It contains a total of 27 bonds, including 10 non-hydrogen bonds, 1 rotatable bond, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Synthesis Analysis
The synthesis of compounds similar to “trans-2-(Dimethylamino)cyclohexanol” has been described in various patents. For instance, one method involves a Grignard reaction in the presence of an additive, resulting in a higher trans:cis ratio of product than is obtained in the absence of the additive .Molecular Structure Analysis
The molecular structure of “trans-2-(Dimethylamino)cyclohexanol” includes a six-membered cyclohexane ring with a dimethylamino group and a hydroxyl group attached . The 3D structure of the molecule can be viewed using specific software .Wissenschaftliche Forschungsanwendungen
Synthesis of Bi(poly)- and Macrocyclic Compounds
trans-2-(Dimethylamino)cyclohexanol: serves as an effective building block for synthesizing bi(poly)- and macrocyclic compounds. These compounds have potential applications in various fields, including:
- Pharmaceuticals : Some derivatives exhibit antitumor properties and are being explored as potential drugs .
- Catalysis : The macrocycles with trans-2-(Dimethylamino)cyclohexanol fragments are used as chiral ligands and catalysts for enantioselective transformations .
- Material Science : New organic porous materials can be developed from these macrocyclic structures, which could have implications in filtration, storage, and sensor technologies .
Antidiabetic Drug Development
Research indicates that certain lactam derivatives of trans-2-(Dimethylamino)cyclohexanol could inhibit phosphatase PTP1B, making them potential candidates for type 2 diabetes medication .
Antiproliferative Agents
Enantiomerically pure adducts derived from trans-2-(Dimethylamino)cyclohexanol have shown antiproliferative activity comparable to cisplatin, suggesting their use in cancer treatment .
Enantioselective Synthesis
The compound is used in the synthesis of enantiomerically pure nitrogen heterocycles, which are important for creating substances with specific optical activities necessary in certain pharmaceutical applications .
Chemical Transformations
trans-2-(Dimethylamino)cyclohexanol: derivatives are catalysts for important chemical transformations, which can be applied in synthetic chemistry for producing complex molecules .
Organic Synthesis
This compound is involved in the synthesis of quinoxalines and other nitrogen-containing heterocycles, which are valuable in the development of pharmaceuticals and agrochemicals .
Analytical Chemistry
The mass spectrum of trans-2-(Dimethylamino)cyclohexanol can be used in analytical chemistry for the identification and quantification of this compound in various mixtures .
Photoelectron Spectroscopy
trans-2-(Dimethylamino)cyclohexanol: is studied using photoelectron spectroscopy to understand intramolecular hydrogen bonding, which is crucial for designing molecules with desired chemical and physical properties .
Safety and Hazards
Safety data sheets suggest that compounds similar to “trans-2-(Dimethylamino)cyclohexanol” may be combustible and could cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .
Eigenschaften
IUPAC Name |
(1R,2R)-2-(dimethylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUVLAQFZSUWHR-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Dimethylamino)cyclohexanol | |
CAS RN |
15910-74-4 | |
| Record name | rac-(1R,2R)-2-(dimethylamino)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What challenges were encountered in synthesizing the mandelates of cis and trans-2-(Dimethylamino)cyclohexanol?
A1: The research highlights difficulties in preparing the mandelate esters of both cis and trans-2-(Dimethylamino)cyclohexanol. [] Specifically, the cis isomer reacts with 2-chloro-2-phenylacetyl chloride, the precursor to the mandelate, forming the quaternary chloride VIII instead of the desired ester. [] The trans isomer's 2-chloro-2-phenylacetate derivative undergoes unwanted saponification before substitution can occur. [] This highlights the influence of stereochemistry on the reactivity of these compounds.
Q2: What are some of the properties of the synthesized 2-(dimethylamino)cyclohexanyl esters?
A2: While the abstract doesn't delve into specific properties, it mentions that the preparation and properties of both cis and trans-2-(dimethylamino)cyclohexanyl acetates and benzilates are described within the paper. [] This suggests that the research likely explores characteristics such as their physical state, melting point, and potentially spectroscopic data.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)

![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)

![6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B91221.png)



![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)

